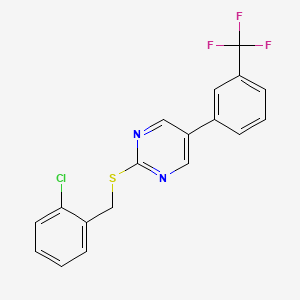

2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Descripción

2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a heterocyclic compound featuring a pyrimidine core substituted with a 3-(trifluoromethyl)phenyl group at the 5-position and a 2-chlorobenzyl sulfide moiety at the 2-position.

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N2S/c19-16-7-2-1-4-13(16)11-25-17-23-9-14(10-24-17)12-5-3-6-15(8-12)18(20,21)22/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUIYSBDKFSNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a radical trifluoromethylation reaction, which involves the use of reagents such as trifluoromethyl iodide and a radical initiator.

Chlorobenzylation: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a nucleophile in the presence of a base.

Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage, which can be achieved through a thiolation reaction using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide undergoes various types of chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where trifluoromethylated compounds show efficacy.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting key enzymes or signaling pathways involved in disease processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Nilotinib (AMN 107)

Nilotinib (CAS-641571-10-0) shares the trifluoromethylphenyl and pyrimidine motifs but differs in substitution patterns. Its pyrimidinyl group is linked to an amino-benzamide scaffold, enabling kinase inhibition (e.g., Bcr-Abl in leukemia). In contrast, the sulfide and chlorobenzyl groups in the target compound may alter binding kinetics or selectivity.

Carboxhydrazides with Trifluoromethylphenyl Groups

Compounds such as N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides (e.g., 6a–6f) exhibit inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts. However, the sulfide and chlorobenzyl groups may reduce PET inhibition compared to nitro (6c) or iodo (6e) substituents, which are more electron-withdrawing .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This compound () shares a chlorophenylsulfanyl group but replaces pyrimidine with a pyrazole ring. The sulfide linkage in both compounds may confer similar metabolic stability, though steric effects from the benzyl group in the target compound could alter reactivity .

Research Findings and Mechanistic Insights

Electronic and Steric Effects

Actividad Biológica

2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide (C18H12ClF3N2S) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorobenzyl group , a trifluoromethyl-substituted phenyl ring , and a pyrimidine moiety linked through a sulfur atom. Its unique structure contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide. The compound has shown promising results in inhibiting various cancer cell lines. For example, it exhibited significant growth inhibition on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of approximately 0.126 μM . Additionally, it demonstrated selectivity against cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window.

The proposed mechanism involves the inhibition of key enzymes and pathways associated with tumor growth. The compound may interact with specific molecular targets, leading to apoptosis in cancer cells. Notably, it has been observed to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate that pyrimidine derivatives can exhibit potent antifungal activity against strains such as Candida albicans, with some derivatives showing improved efficacy compared to standard antifungal agents like fluconazole .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide reveals favorable absorption and distribution characteristics. In animal models, it displayed adequate oral bioavailability and minimal acute toxicity at doses up to 2000 mg/kg , indicating its potential for further development as a therapeutic agent .

Data Summary Table

Case Studies

- Study on Anticancer Efficacy : A study conducted on various pyrimidine derivatives demonstrated that those similar in structure to 2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide exhibited significant cytotoxicity against multiple cancer lines, particularly noting its selectivity for malignant cells over healthy ones .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyrimidine derivatives found that compounds with trifluoromethyl substitutions had enhanced activity against fungal infections, supporting the hypothesis that structural modifications can lead to improved biological outcomes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to introduce the trifluoromethylphenyl and chlorobenzyl groups to the pyrimidine core. Key steps include:

- Stepwise functionalization : Sequential substitution of the pyrimidine ring, ensuring regioselectivity by controlling reaction temperature (80–120°C) and using palladium catalysts (e.g., Pd(PPh₃)₄) .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while minimizing side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the sulfide product.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic proton environments, while ¹³C NMR confirms carbon backbone integrity. DEPT-135 distinguishes CH₂/CH₃ groups in the benzyl moiety .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI+) provides accurate mass confirmation (e.g., [M+H]⁺).

- X-ray crystallography : Resolves stereochemical ambiguities; for example, analogous chloropyrimidine structures show planar geometry with bond angles of ~120° for sulfides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?

- Answer : Use Design of Experiments (DoE) to systematically vary parameters:

- Catalyst loading : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) at 1–5 mol% to balance cost and efficiency .

- Temperature gradients : Higher temperatures (100–120°C) accelerate coupling but may degrade sensitive trifluoromethyl groups; lower temperatures (60–80°C) favor selectivity .

- Additives : K₂CO₃ or Cs₂CO₃ as bases improve deprotonation of pyrimidine intermediates .

- Example optimization table :

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Catalyst (Pd) | 1–5 mol% | 3 mol% | +22% |

| Temperature | 60–120°C | 90°C | +15% |

| Base | K₂CO₃ vs. Cs₂CO₃ | Cs₂CO₃ | +18% |

Q. How can researchers resolve discrepancies in structure-activity relationship (SAR) data for derivatives of this compound?

- Answer :

- Comparative crystallography : Resolve conflicting SAR by analyzing X-ray structures of analogs (e.g., 4-Chloro-2-{3-chloro-2-[(3,5-dimethyl-piperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine) to correlate substituent positions with activity .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., kinase enzymes), identifying steric clashes caused by the trifluoromethyl group .

- Controlled substitution studies : Synthesize derivatives with halogens (Cl, F) or methyl groups at the benzyl position to isolate electronic vs. steric effects .

Q. What advanced computational methods are suitable for studying the reactivity of this sulfide in nucleophilic substitution reactions?

- Answer :

- Density Functional Theory (DFT) : Calculate activation energies for sulfide bond cleavage using B3LYP/6-31G(d) basis sets. For example, electron-withdrawing groups (e.g., trifluoromethyl) lower LUMO energy, enhancing susceptibility to nucleophiles .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction trajectories to predict byproduct formation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of the sulfide bond under acidic conditions?

- Answer :

- Controlled degradation studies : Expose the compound to HCl (0.1–1 M) in ethanol/water (1:1) at 25–50°C. Monitor via LC-MS for hydrolysis products (e.g., pyrimidinols). Conflicting results may arise from trace metal impurities accelerating decomposition .

- Comparative kinetics : Use Arrhenius plots to quantify degradation rates; literature discrepancies may reflect differences in pH calibration or oxygen exposure .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.